molecular formula C23H17NO5 B2982088 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 905428-23-1

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No.: B2982088
CAS No.: 905428-23-1
M. Wt: 387.391
InChI Key: AVRXLIUBJYNWQA-JAIQZWGSSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and a methoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves a multi-step process. One common approach is the condensation of 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridine-3-carbaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate
  • 4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-chlorobenzoate
  • 4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Uniqueness

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is unique due to the presence of the methoxy group on the benzoate ester, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-14-10-18(28-23(26)16-5-7-17(27-2)8-6-16)12-19-21(14)22(25)20(29-19)11-15-4-3-9-24-13-15/h3-13H,1-2H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRXLIUBJYNWQA-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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